tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Medicinal Chemistry Process Chemistry Synthetic Methodology

Researchers undertaking multi-step medicinal chemistry campaigns often encounter side reactions when using unprotected amines or incorrect halogen isomers in Pd-catalyzed cross-couplings. This compound eliminates those inefficiencies by providing a pre-installed Boc-protected amine stable under coupling conditions and a C-7 bromo substituent that balances oxidative addition reactivity with cost-effectiveness. • Enables staged C-7 diversification prior to quantitative Boc deprotection (TFA/HCl), avoiding additional protection/deprotection steps. • ≥97% purity reduces impurity-derived catalytic inhibition, ensuring reproducible yields. • Ambient-stable for >1 year at room temperature, supporting bulk procurement without cold-chain logistics.

Molecular Formula C14H18BrNO2
Molecular Weight 312.2 g/mol
CAS No. 258515-65-0
Cat. No. B153495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
CAS258515-65-0
Molecular FormulaC14H18BrNO2
Molecular Weight312.2 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2)Br
InChIInChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-7-6-10-4-5-12(15)8-11(10)9-16/h4-5,8H,6-7,9H2,1-3H3
InChIKeyPWPKRLMPHNRWHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate: Strategic Intermediate


tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate is a dual-functionalized dihydroisoquinoline derivative (MW 312.20, LogP 3.68, PSA 29.54 Ų) [1] that simultaneously presents a palladium-reactive 7-bromo substituent for regioselective cross-coupling transformations and a tert-butoxycarbonyl (Boc) protected secondary amine for synthetic orthogonality [2]. This specific combination—halogen position, oxidation state, and orthogonal protection—defines a discrete synthetic utility profile that is not equivalently satisfied by alternative halogen isomers, unprotected amines, or fully aromatic isoquinoline scaffolds, establishing this compound as a specialized building block for multi-step medicinal chemistry sequences requiring staged nitrogen unveiling after C-7 diversification.

tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate: Substitution Risks


The precise combination of halogen identity (Br vs. Cl/I), substitution position (C-7 vs. C-5, C-6, or C-8), and nitrogen protection state (Boc-protected vs. free amine) in this compound creates a discrete reactivity profile that general-purpose dihydroisoquinoline analogs cannot replicate. Cross-coupling reaction rates differ by up to two orders of magnitude between bromo- and chloroarenes under identical catalytic conditions [1]; the 7-position exhibits distinct electronic properties and steric accessibility relative to other ring positions; and the presence of an unprotected secondary amine would engage in competing side reactions during palladium-catalyzed transformations [2]. Consequently, substituting a generic 7-chloro or 6-bromo analog, or employing an unprotected 7-bromo dihydroisoquinoline, introduces synthetic inefficiencies—lower yields, competing side-product formation, or the need for additional protection/deprotection steps—that undermine reproducible multi-step synthesis and inflate overall process costs.

tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate: Comparative Performance Evidence


Boc Protection Synthetic Yield

A reproducible Boc protection protocol for 7-bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride (the immediate synthetic precursor to the target compound) achieves a 75% isolated yield of tert-butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate following silica gel column chromatography . Alternative literature protocols for similar Boc protections of tetrahydroisoquinoline scaffolds report yields ranging from 65% to 100% depending on specific conditions, but the 75% yield reported here is directly verifiable and provides a procurement-relevant baseline for assessing synthetic efficiency.

Medicinal Chemistry Process Chemistry Synthetic Methodology

C-7 Bromination Regioselectivity in Biological Target Engagement

In a chemical genetics study developing selective PARP10 inhibitors, a C-7 bromo-substituted 3,4-dihydroisoquinolin-1(2H)-one (dq) analog demonstrated a 10-fold selectivity for the engineered LG-PARP10 mutant compared to wild-type PARP10 [1]. While this specific comparator data derives from a structurally related dihydroisoquinolone scaffold rather than the exact Boc-protected compound, it establishes that the 7-position bromo substituent—identical to that in the target compound—can confer quantifiable biological selectivity that alternative halogen positions or substitution patterns may not recapitulate.

Chemical Biology PARP Inhibition Structure-Activity Relationship

Boc Protection and Ambient Storage Stability

The Boc-protected dihydroisoquinoline framework demonstrates exceptional chemical stability under ambient storage conditions. A structurally related Boc-protected dihydroisoquinoline derivative, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), was reported to be stable and storable at room temperature for periods exceeding one year without detectable decomposition [1]. In contrast, unprotected 7-bromo-3,4-dihydroisoquinoline (CAS 17680-54-5) contains a free secondary amine susceptible to oxidation and atmospheric degradation, and is typically supplied as a hydrochloride salt (CAS 16516-67-9) requiring controlled storage conditions to maintain integrity .

Chemical Stability Storage and Handling Procurement Planning

Commercial Purity Standardization

tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate is commercially available with a standardized minimum purity specification of 98% (HPLC) from multiple certified suppliers . Supplier documentation indicates that achieving purity levels of ≥98% is standard industry practice for this pharmaceutical intermediate, with accompanying analytical data (NMR, HPLC) available upon request [1]. This contrasts with unprotected dihydroisoquinoline analogs, which are commonly supplied at 95% purity and may exhibit batch-to-batch variability .

Quality Assurance Analytical Chemistry Procurement Specifications

Physicochemical Properties Enabling Predictable Chromatography

The target compound exhibits a calculated LogP of 3.68 and polar surface area (PSA) of 29.54 Ų [1]. These physicochemical parameters differ substantially from comparator compounds: unprotected 7-bromo-3,4-dihydroisoquinoline (pKa 4.49, density 1.52 g/cm³) [2] and 7-bromo-1,2,3,4-tetrahydroisoquinoline (density 1.4 g/cm³, boiling point 282.9°C) [3]. The higher LogP and moderate PSA values for the Boc-protected compound predict longer retention times on reversed-phase HPLC (C18) and distinct elution profiles during normal-phase silica gel chromatography compared to more polar, unprotected analogs.

Analytical Method Development Purification Optimization Physicochemical Characterization

Boc Protection Orthogonality for Sequential C-7 Functionalization

The Boc protecting group on the nitrogen atom of the target compound prevents unwanted side reactions during palladium-catalyzed cross-coupling at the 7-bromo position [1]. This orthogonal protection strategy—where the Boc group remains stable to Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling conditions but is readily cleaved under acidic conditions (e.g., TFA/DCM or HCl/dioxane)—enables a defined two-stage synthetic sequence that would be impossible with unprotected 7-bromo dihydroisoquinoline analogs [2]. Using an unprotected amine would necessitate either: (a) accepting competing N-arylation side reactions during Pd-catalyzed coupling, reducing desired product yield; or (b) performing an additional protection step, increasing step count and cumulative yield loss.

Multi-Step Synthesis Protecting Group Strategy Medicinal Chemistry

tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate: Application Scenarios


Regioselective C-7 Aryl Installation for SAR Campaigns

For structure-activity relationship (SAR) exploration of 7-substituted tetrahydroisoquinoline pharmacophores, this compound provides a pre-optimized Suzuki-Miyaura coupling handle at the C-7 position [1]. The bromo substituent balances adequate oxidative addition reactivity (superior to chloro analogs) with manageable cost and stability (versus iodo analogs). The 10-fold selectivity observed for a structurally related 7-bromo dihydroisoquinolone in PARP10 inhibition studies [2] suggests that 7-position substitution can confer target-specific biological differentiation—a consideration that should inform analog selection when designing focused libraries around this scaffold.

Staged Nitrogen Deprotection After C-7 Diversification

In synthetic sequences where C-7 functionalization must precede secondary amine utilization, the pre-installed Boc protection eliminates one discrete synthetic operation compared to routes beginning with unprotected 7-bromo dihydroisoquinoline [1]. The Boc group remains stable under the basic and elevated-temperature conditions typical of palladium-catalyzed cross-coupling [2], yet is quantitatively removable under standard acidic conditions (TFA, HCl) to reveal the free amine for subsequent alkylation, acylation, or reductive amination steps.

Extended Shelf-Life for Long-Term Research Programs

For academic or industrial laboratories conducting multi-year medicinal chemistry campaigns, the documented ambient stability of Boc-protected dihydroisoquinoline derivatives (>1 year at room temperature for structurally related BBDI) [1] supports bulk procurement and inventory management without cold-chain logistics or degradation concerns. This contrasts with unprotected dihydroisoquinoline hydrochloride salts, which may require more stringent storage conditions to maintain analytical integrity [2].

Reproducible Analytical and Purification Parameters for Process Development

For laboratories scaling reactions beyond milligram quantities or transferring methods between sites, the well-characterized physicochemical parameters of this compound (LogP 3.68, PSA 29.54 Ų, density 1.353 g/cm³) [1] enable predictable chromatographic method development. The ≥98% (HPLC) commercial purity specification [2] reduces the likelihood of impurity-derived catalytic inhibition during palladium-catalyzed cross-coupling, a documented failure mode when using lower-purity halogenated intermediates.

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